molecular formula C₁₉H₂₇NaO₁₄S B1139929 Benzyl 3'-Sulfo-β-D-lactoside Sodium Salt CAS No. 431898-95-2

Benzyl 3'-Sulfo-β-D-lactoside Sodium Salt

Cat. No.: B1139929
CAS No.: 431898-95-2
M. Wt: 534.46
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3’-Sulfo-β-D-lactoside Sodium Salt typically involves the protection of hydroxyl groups, selective sulfonation, and subsequent deprotection steps. The process begins with the protection of the hydroxyl groups on the lactoside moiety using benzyl groups. This is followed by the selective introduction of the sulfonate group at the 3’ position. Finally, the benzyl protecting groups are removed under mild conditions to yield the desired compound .

Industrial Production Methods: Industrial production of Benzyl 3’-Sulfo-β-D-lactoside Sodium Salt involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: Benzyl 3’-Sulfo-β-D-lactoside Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfonyl derivatives .

Scientific Research Applications

Benzyl 3’-Sulfo-β-D-lactoside Sodium Salt has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Benzyl 3’-Sulfo-β-D-lactoside Sodium Salt involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonate group can mimic natural sulfate groups, allowing the compound to bind to sulfate-binding proteins and modulate their activity. This interaction can influence various biochemical pathways, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Uniqueness: Benzyl 3’-Sulfo-β-D-lactoside Sodium Salt is unique due to the specific positioning of the sulfonate group and the presence of the benzyl group. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

431898-95-2

Molecular Formula

C₁₉H₂₇NaO₁₄S

Molecular Weight

534.46

Synonyms

Phenylmethyl 4-O-(3-O-Sulfo-β-D-galactopyranosyl)-β-D-glucopyranoside Sodium Salt

Origin of Product

United States

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